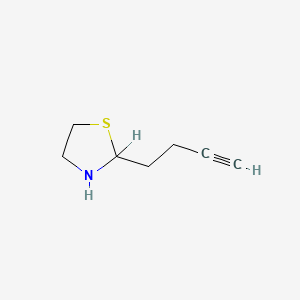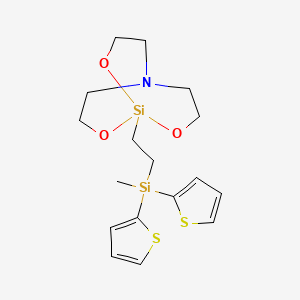
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparación Con Compuestos Similares
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- can be compared with other similar compounds, such as:
1-Ethylsilatrane: This compound has a similar tricyclic structure but with an ethyl group instead of the methyldi-2-thienylsilyl group.
1-Phenylsilatrane: This compound features a phenyl group and exhibits different chemical and biological properties compared to the methyldi-2-thienylsilyl derivative.
1-Ethenylsilatrane: This compound contains an ethenyl group and is used in different industrial applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
76666-19-8 |
|---|---|
Fórmula molecular |
C17H25NO3S2Si2 |
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
methyl-dithiophen-2-yl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C17H25NO3S2Si2/c1-24(16-4-2-12-22-16,17-5-3-13-23-17)14-15-25-19-9-6-18(7-10-20-25)8-11-21-25/h2-5,12-13H,6-11,14-15H2,1H3 |
Clave InChI |
SVQDGULQGBYUMJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CC[Si]12OCCN(CCO1)CCO2)(C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


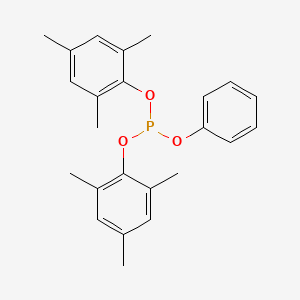
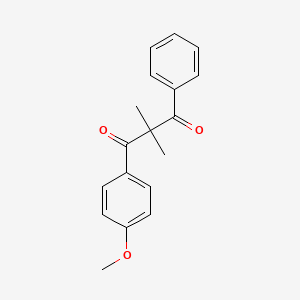

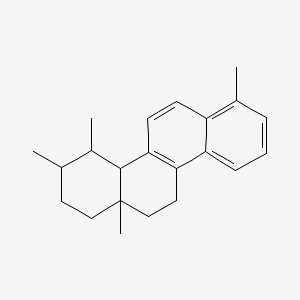
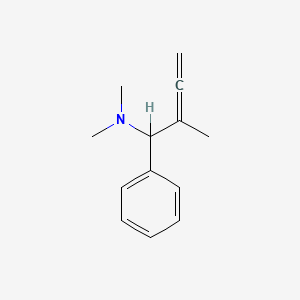
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
